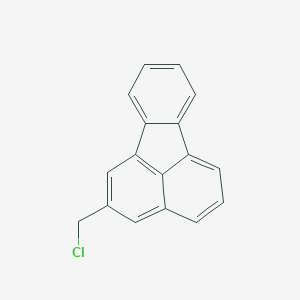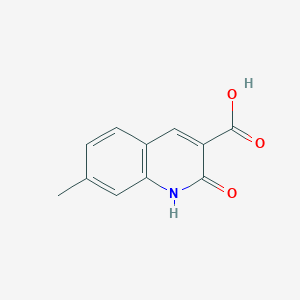
2-Hydroxy-7-methylquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives, such as 2-Hydroxy-7-methylquinoline-3-carboxylic acid, often involves methods like the Pictet-Spengler reaction, followed by specific modifications to introduce different functional groups. For instance, the synthesis of similar compounds has been achieved using diiodo- or dibromo-substituted tyrosine, leading to high optical purity products through catalytic dehalogenation (Verschueren et al., 1992). Furthermore, improvements in synthesis methods have allowed for high yields and enantiomeric purity, as demonstrated in the synthesis of related tetrahydroisoquinoline derivatives (Liu et al., 2008).
Molecular Structure Analysis
The molecular and crystal structures of quinoline derivatives are often characterized by specific intramolecular and intermolecular interactions. For example, studies on 7-carboxylato-8-hydroxy-2-methylquinolinium monohydrate have shown significant hydrogen bonding, contributing to the compound's stability and crystalline form (Firley et al., 2005).
Chemical Reactions and Properties
Quinoline derivatives can undergo various chemical reactions, including bromination, which introduces bromo groups into the molecule, affecting its reactivity and physical properties (Fedoryak & Dore, 2002). The presence of functional groups like carboxylate and hydroxyquinolinium enhances the molecule's ability to participate in hydrogen bonding and other non-covalent interactions.
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility and crystallinity, are influenced by their molecular structure and the presence of specific functional groups. The intramolecular and intermolecular hydrogen bonding in compounds like 7-carboxylato-8-hydroxy-2-methylquinolinium monohydrate significantly affect their physical properties, including solubility and crystal formation (Firley et al., 2005).
Chemical Properties Analysis
The chemical properties of 2-Hydroxy-7-methylquinoline-3-carboxylic acid and related compounds are determined by functional groups such as hydroxy, methyl, and carboxylate. These groups influence the acidity, basicity, and reactivity of the molecules. For instance, the photolabile properties of brominated hydroxyquinoline derivatives highlight the role of functional groups in determining the chemical behavior of quinoline compounds (Fedoryak & Dore, 2002).
科学的研究の応用
Industrial and Synthetic Organic Chemistry
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
Drug Discovery
Quinoline is a vital scaffold for leads in drug discovery . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
Antibacterial and Antioxidant Activities
A new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized and evaluated for their antibacterial and antioxidant activities . The compounds were screened for their antibacterial activity against four bacterial strains using disc diffusion methods . The findings of the study revealed that seven of synthetic compounds possess good antibacterial activity compared to ciprofloxacin which was used as a positive control in the experiment . The radical scavenging property of these compounds was evaluated using DPPH radical assay where compounds 9 and 20 showed the strongest activity with IC50 values of 1.25 and 1.75 μg/mL, respectively .
特性
IUPAC Name |
7-methyl-2-oxo-1H-quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-2-3-7-5-8(11(14)15)10(13)12-9(7)4-6/h2-5H,1H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAQYUDMBYSMOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354999 |
Source


|
| Record name | 2-hydroxy-7-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-7-methylquinoline-3-carboxylic acid | |
CAS RN |
101133-49-7 |
Source


|
| Record name | 2-hydroxy-7-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B8940.png)
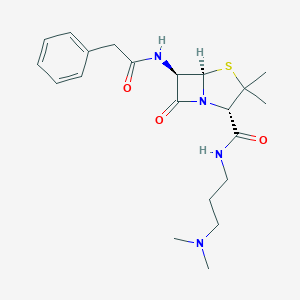
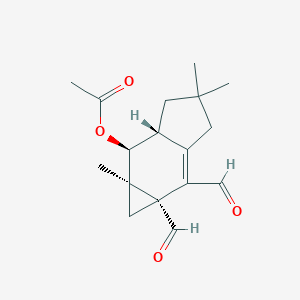
![2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B8952.png)
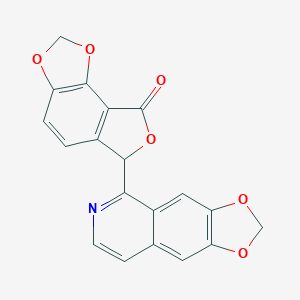
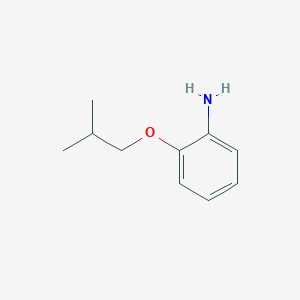
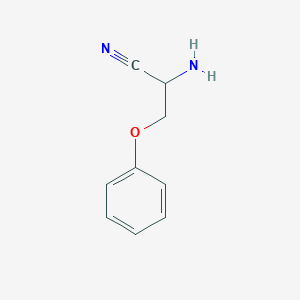
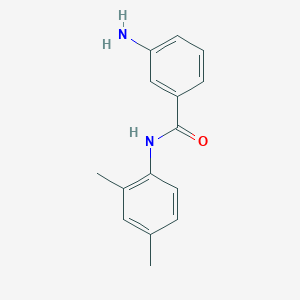
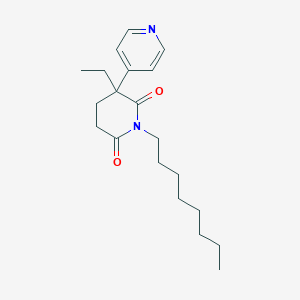
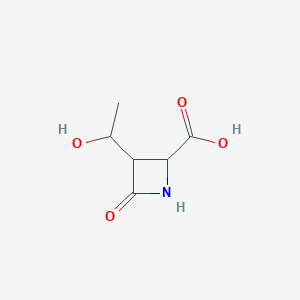
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide](/img/structure/B8962.png)
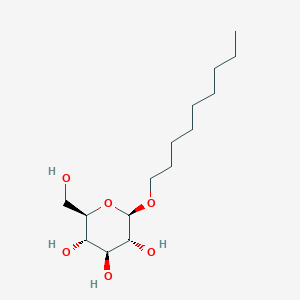
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B8968.png)
